N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-10-16(11(2)25-20-10)17(23)19-5-6-21-8-12-7-13(18)3-4-14(12)24-9-15(21)22/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCUKIZDIUJAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediate. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the formation of the isoxazole ring and the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary applications of this compound is in the development of antitumor agents. Its structural characteristics suggest potential interactions with various biological targets involved in cancer pathways. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo by modulating specific kinase activities associated with cancer cell proliferation and survival .
Mechanism of Action
The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit kinases such as RIP1, which plays a crucial role in necroptosis and inflammation .
- Receptor Modulation : The compound's structure suggests potential interactions with various receptors, influencing cellular signaling pathways that are critical for cancer progression .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis. The presence of the oxazepine moiety is believed to enhance its interaction with neuroreceptors, potentially leading to improved outcomes in neurodegenerative diseases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is hypothesized to inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways involved in inflammatory responses. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Studies have reported favorable bioavailability and metabolic stability for certain analogs, making them promising candidates for further development .
Data Table: Summary of Applications
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy against human cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel antitumor agent .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results demonstrated a marked reduction in neuronal apoptosis and improved cognitive function in treated animals compared to controls. These findings suggest that this compound may offer therapeutic benefits for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include modulation of neurotransmitter release and inhibition of specific signaling cascades .
Comparison with Similar Compounds
Methodological Considerations for Compound Comparison
Comparative analysis of compounds relies on structural similarity metrics (e.g., Tanimoto coefficients) and functional property evaluations (e.g., solubility, potency). Structural similarity underpins the "similar property principle," where analogous molecules are hypothesized to exhibit comparable biological effects . However, dissimilarity-based methods are equally critical for identifying novel scaffolds with enhanced activity. Computational tools and experimental assays (e.g., spectrofluorometry, tensiometry) are often combined to validate physicochemical properties, as demonstrated in quaternary ammonium compound studies .
Structural and Functional Analogues
A. Benzoxazepine Derivatives
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzamide-derived pesticide with trifluoromethyl and chloro substitutions. Unlike the target compound, fluazuron lacks the isoxazole moiety but shares a benzamide backbone, emphasizing the role of halogenation in stability .
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Another benzamide pesticide with difluoro substitutions. The absence of the oxazepine ring highlights how core scaffold variations alter applications (pesticidal vs.
B. Nitro-Substituted Heterocycles
highlights nitroimidazole and nitrofuryl derivatives, where nitro groups enhance antimycobacterial activity. For example, compound 4b (nitro-substituted) showed superior activity to non-nitro analogs (4a, 4d). This parallels the fluorine substitution in the target compound, suggesting electron-withdrawing groups improve target engagement .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Impact : Fluorine and nitro groups enhance bioactivity by modulating electronic profiles and binding affinity, as seen in pesticidal benzamides and antimycobacterial nitrothiophens .
- Methodological Variability : CMC determination methods (e.g., spectrofluorometry vs. tensiometry) yield consistent trends but absolute value differences, underscoring the need for multimodal validation .
- Structural vs. Functional Similarity : While benzoxazepine-isoxazole hybrids are structurally distinct from benzamide pesticides, shared functional groups (e.g., carboxamide) suggest overlapping synthetic strategies .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with potential pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzo[f][1,4]oxazepine moiety and an isoxazole ring, along with a fluorine substituent that enhances its biological properties. The molecular formula is with a molecular weight of approximately 397.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N3O3 |
| Molecular Weight | 397.3 g/mol |
| CAS Number | 2034348-14-4 |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring can interact with hydrophobic pockets within target proteins. This dual interaction can modulate the activity of various biological pathways.
Antitumor Activity
Research indicates that compounds containing oxazepine structures exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds effectively induced differentiation in acute myeloid leukemia (AML) cells, suggesting that this compound may also possess similar properties .
Inhibition Studies
In vitro studies have shown that compounds with similar structural features can inhibit specific kinases involved in inflammatory pathways. For example, oxazepine derivatives have been noted for their ability to block TNF-dependent cellular responses by targeting receptor-interacting protein 1 (RIP1) pathways . This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and binding interactions.
- Isomeric Variations : Structural modifications at the isoxazole position can lead to significant changes in potency against various cancer cell lines.
- Functional Groups : The carboxamide group contributes to solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies and Experimental Findings
Several studies have explored the biological effects of related compounds:
- A study on oxazepine derivatives indicated that modifications at specific positions led to improved metabolic stability and enhanced antiproliferative effects against cancer cell lines .
Example Table: Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains oxazepine and isoxazole rings | Anticancer activity in AML cells |
| Compound B | Fluorinated oxazepine derivative | Inhibits RIP1-mediated pathways |
| Compound C | Modifications at 5-position on isoxazole | Enhanced selectivity against cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
